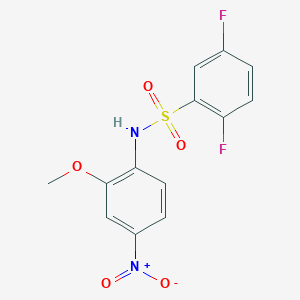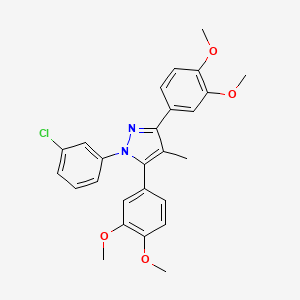![molecular formula C15H11BrFN3O2 B4676672 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide](/img/structure/B4676672.png)
4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide
Vue d'ensemble
Description
4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide, also known as BFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a hydrazine functional group, which makes it a promising candidate for use in various biological and chemical studies. In
Applications De Recherche Scientifique
The unique structure of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide makes it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide is not yet fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide has also been shown to induce DNA damage in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide has been found to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the development of anti-inflammatory drugs. 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide has also been found to have potent antioxidant activity, which may contribute to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide. One of the most promising directions is the development of anti-cancer drugs based on this compound. Further research is needed to fully understand the mechanism of action of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide and to optimize its anti-cancer activity. Additionally, research on the anti-inflammatory and antioxidant activity of this compound may lead to the development of new drugs for the treatment of inflammatory diseases. Finally, studies on the toxicity of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide and its effects on normal cells may help to optimize its use in lab experiments and in potential drug development.
Conclusion:
In conclusion, 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide is a promising compound with potential applications in various scientific research fields. Its potent anti-cancer, anti-inflammatory, and antioxidant activity make it a valuable tool for cancer research and drug development. Further research is needed to fully understand the mechanism of action of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide and to optimize its use in lab experiments and potential drug development.
Propriétés
IUPAC Name |
4-N-[(E)-(4-bromo-2-fluorophenyl)methylideneamino]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2/c16-12-6-5-11(13(17)7-12)8-19-20-15(22)10-3-1-9(2-4-10)14(18)21/h1-8H,(H2,18,21)(H,20,22)/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIVGGRDLOVLN-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)NN=CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)N/N=C/C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-2-(4-bromo-2-fluorobenzylidene)hydrazinyl]carbonyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4676591.png)
![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4676595.png)
![3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4676603.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676615.png)
![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cycloheptylacrylamide](/img/structure/B4676621.png)
![2-phenoxy-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4676630.png)
![3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}isoxazole-5-carboxamide](/img/structure/B4676633.png)
![4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4676635.png)


![methyl 3-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4676666.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4676673.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4676682.png)